REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH2:5][OH:6])[cH:7][cH:8][cH:9]1.[C:10]([CH3:11])([CH3:12])([CH3:13])[Si:14]([CH3:15])([CH3:16])[Cl:17].[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[OH2:18]>>[Br:1][c:2]1[cH:3][c:4]([CH2:5][O:6][Si:14]([C:10]([CH3:11])([CH3:12])[CH3:13])([CH3:15])[CH3:16])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCc1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |